molecular formula C31H35F3N2O5S B12369955 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate

3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate

Cat. No.: B12369955
M. Wt: 604.7 g/mol
InChI Key: KYFFMKAIWPLJQC-UHFFFAOYSA-N
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Description

The compound “3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate” is a complex organic molecule It features multiple functional groups, including a sulfanyl group, a hydroxybenzoyl group, and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the 3,4-Dimethylphenylsulfanyl group: This could be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.

    Attachment of the Hydroxybenzoyl group: This step might involve a Friedel-Crafts acylation reaction.

    Formation of the Isoindoline structure: This could be synthesized through a cyclization reaction.

    Attachment of the Propyl-trimethylazanium group: This might involve a quaternization reaction where a tertiary amine reacts with a suitable alkylating agent.

    Formation of the Trifluoroacetate salt: This could be achieved by reacting the final product with trifluoroacetic acid.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybenzoyl group could undergo oxidation to form a quinone structure.

    Reduction: The sulfanyl group could be reduced to a thiol.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

This compound could have applications in several fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In biological systems: The compound might interact with specific enzymes or receptors, modulating their activity.

    In chemical reactions: The functional groups could participate in various chemical transformations, acting as nucleophiles, electrophiles, or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium chloride
  • 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium bromide

Uniqueness

The presence of the trifluoroacetate group might confer unique properties such as increased stability or altered reactivity compared to similar compounds with different counterions.

Properties

Molecular Formula

C31H35F3N2O5S

Molecular Weight

604.7 g/mol

IUPAC Name

3-[[2-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C29H34N2O3S.C2HF3O2/c1-20-7-11-26(15-21(20)2)35-28-17-22(9-12-27(28)32)29(33)30-18-23-8-10-25(16-24(23)19-30)34-14-6-13-31(3,4)5;3-2(4,5)1(6)7/h7-12,15-17H,6,13-14,18-19H2,1-5H3;(H,6,7)

InChI Key

KYFFMKAIWPLJQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC2=C(C=CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)OCCC[N+](C)(C)C)O)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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